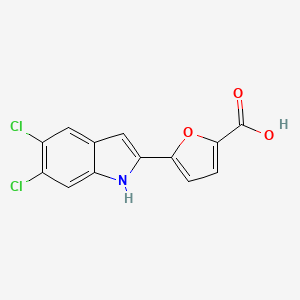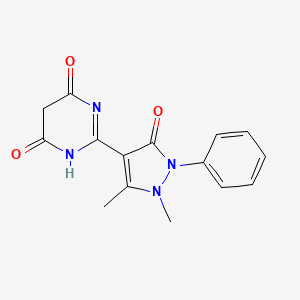
1-Cyclopropylmethyl-3-methylene-cyclobutanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a cyclobutane ring, which also contains a methylidene group and a carbonitrile group. This compound is part of the cycloalkane family, known for their ring structures and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile typically involves cyclopropanation reactions. These reactions can be catalyzed by various metals such as cobalt, palladium, and nickel. For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can be used . Another method involves the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide .
Industrial Production Methods: Industrial production of cyclopropyl-containing compounds often utilizes large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
科学的研究の応用
1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile involves its interaction with molecular targets through its strained ring system. The high ring strain in cyclopropyl groups makes them highly reactive, allowing the compound to participate in various chemical reactions. This reactivity can lead to the formation of reactive intermediates that interact with biological targets, influencing biochemical pathways .
類似化合物との比較
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound similar in structure but without the cyclopropylmethyl and carbonitrile groups.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group but differs in functional groups.
Uniqueness: 1-(Cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile is unique due to its combination of a cyclopropylmethyl group, a methylidene group, and a carbonitrile group attached to a cyclobutane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
1-(cyclopropylmethyl)-3-methylidenecyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-8-4-10(5-8,7-11)6-9-2-3-9/h9H,1-6H2 |
InChIキー |
GGJDHZROYXKXTR-UHFFFAOYSA-N |
正規SMILES |
C=C1CC(C1)(CC2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)





![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)


![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)

![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)


